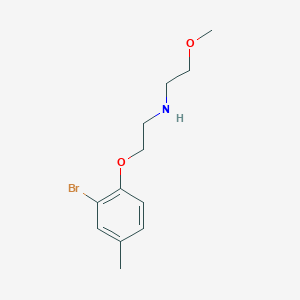
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
描述
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is a chemical compound with the molecular formula C20H17O3P It is characterized by the presence of a phosphine oxide group attached to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired phosphine oxide compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the phosphine oxide group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl groups or the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine oxide group may yield higher oxidation state compounds, while reduction can lead to the formation of phosphine derivatives.
科学研究应用
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- involves its interaction with molecular targets through its phosphine oxide group and aromatic moieties. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism .
相似化合物的比较
Similar Compounds
Similar compounds to phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- include:
Phosphine oxide, diphenyl-: Lacks the benzodioxin moiety, making it less structurally complex.
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)phenyl-: Contains only one phenyl group, altering its chemical properties.
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)dimethyl-: Features methyl groups instead of phenyl groups, affecting its reactivity.
Uniqueness
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is unique due to the presence of both the benzodioxin moiety and two phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
6-diphenylphosphoryl-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3P/c21-24(16-7-3-1-4-8-16,17-9-5-2-6-10-17)18-11-12-19-20(15-18)23-14-13-22-19/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJVLSIOQOCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476308 | |
| Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445380-60-9 | |
| Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)



![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)



![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
